molecular formula C13H10N4O3 B3130245 2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile CAS No. 341966-93-6

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile

Cat. No.: B3130245
CAS No.: 341966-93-6
M. Wt: 270.24 g/mol
InChI Key: OYCMNYYZIFFMNG-AATRIKPKSA-N
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Description

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile is an organic compound characterized by its complex structure, which includes a methoxy group, a nitroaniline moiety, and a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile typically involves the reaction of 3-nitroaniline with methoxyacetone under basic conditions to form an intermediate. This intermediate is then reacted with malononitrile in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can participate in redox reactions, while the methoxy and propanedinitrile groups can interact with various biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-nitroaniline
  • 2,4-dinitroaniline
  • 2-methyl-4-nitroaniline

Uniqueness

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-20-13(10(8-14)9-15)5-6-16-11-3-2-4-12(7-11)17(18)19/h2-7,16H,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCMNYYZIFFMNG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C(C#N)C#N)C=CNC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C(C#N)C#N)/C=C/NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile
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2-[(E)-1-methoxy-3-(3-nitroanilino)prop-2-enylidene]propanedinitrile

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